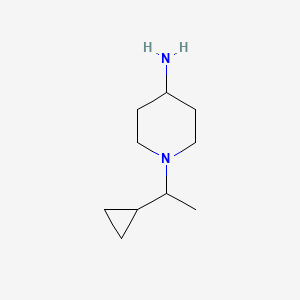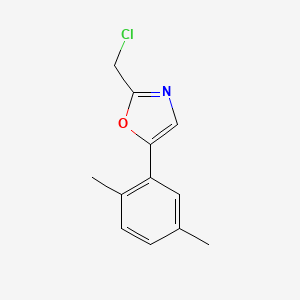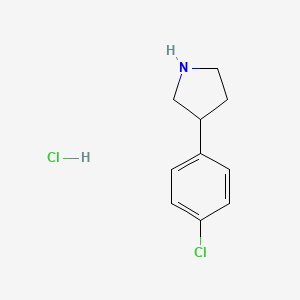
3-(4-Chlorophenyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
3-(4-Chlorophenyl)pyrrolidine hydrochloride is a chemical compound with a five-membered pyrrolidine ring . It is part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is of interest to early discovery researchers .
Molecular Structure Analysis
The molecular structure of 3-(4-Chlorophenyl)pyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .Physical And Chemical Properties Analysis
The physical form of 3-(4-Chlorophenyl)pyrrolidine hydrochloride is a solid . Its molecular weight is 218.13 g/mol . The InChI code is 1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H/t9-;/m0./s1 .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Spectroscopic Characterization : The synthesis of Co(III) complexes, including those with pyrrolidine, was explored. The study provided detailed spectroscopic characterization, involving IR, UV-Vis, 1H, and 13C NMR spectroscopy, and X-ray diffraction techniques for analysis (Amirnasr et al., 2001).
Crystal Structure Analysis : A study investigated the crystal structure of various molecules containing the pyrrolidine ring, focusing on its conformation and the stabilization of the structure by hydrogen bonds (Ray et al., 1997).
Chemical Properties and Interactions
Interaction with Bovine Serum Albumin : The interaction between a pyrrolidine derivative and bovine serum albumin was studied using fluorescence spectroscopy, revealing insights into the binding modes and hydrophobic interactions (Gong-wu, 2011).
Antimicrobial Activity : A bicyclic thiohydantoin fused to pyrrolidine compound exhibited significant antimicrobial activity, as demonstrated in studies against various bacterial strains (Nural et al., 2018).
Molecular Docking Study for Antithrombin Activity : Enantiomerically pure pyrrolidine derivatives were synthesized and studied for potential antithrombin activity, including comprehensive molecular docking studies to assess their effectiveness (Ayan et al., 2013).
Biochemical Applications
Monoamine Oxidase Inhibition : Research on the inhibition of monoamine oxidase B by pyrrolidine derivatives highlighted their potential biochemical applications and metabolic processes (Williams & Lawson, 1998).
Anticonvulsant Properties : N-Mannich bases derived from pyrrolidine diones were synthesized and tested for anticonvulsant properties, showing significant efficacy in models of human tonic-clonic seizures (Kamiński et al., 2013).
Synthesis of Derivatives for Chemical Analysis : The synthesis of pyrrolidine derivatives was explored for their potential use in chemical analysis and identification, such as through spectroscopic studies (Nycz et al., 2016).
Safety And Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary statements include P305 + P351 + P338, advising to rinse cautiously with water for several minutes in case of contact with eyes .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN.ClH/c11-10-3-1-8(2-4-10)9-5-6-12-7-9;/h1-4,9,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAVTYCYERGNQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)pyrrolidine hydrochloride | |
CAS RN |
1095545-18-8 | |
| Record name | 3-(4-chlorophenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-fluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1486453.png)
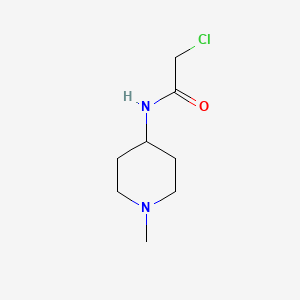
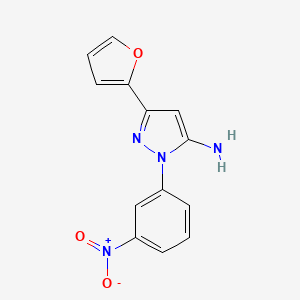
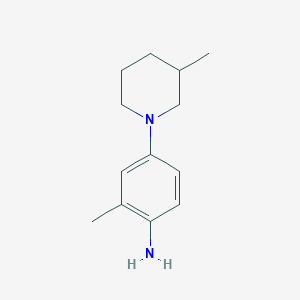
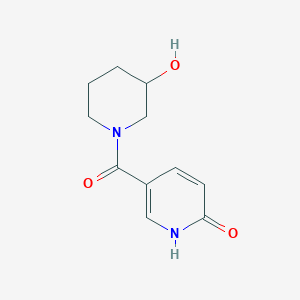
![N-[4-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B1486458.png)
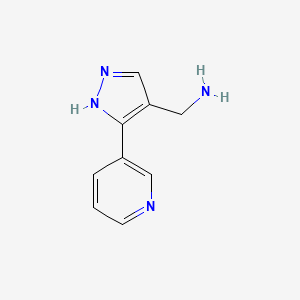
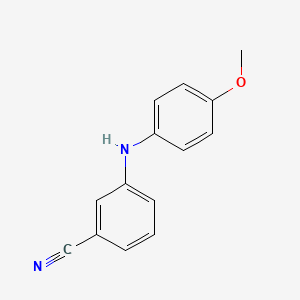
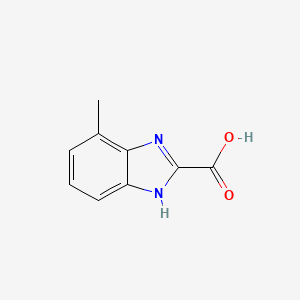
![N-[2-(4-chlorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486465.png)
![3-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486466.png)
